molecular formula C21H17N5O4S2 B2439183 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 1243093-86-8

2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B2439183
M. Wt: 467.52
InChI Key: GKQUGCXOPYKMRY-UHFFFAOYSA-N
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Description

The compound belongs to the class of 1,2,4-triazoles and thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines. 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has attracted much attention due to their broad biological activities . Various synthetic methods have been developed over the past 20 years .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles and thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines can be analyzed using techniques like IR spectroscopy and NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles and thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines can be complex and varied, depending on the specific substituents present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles and thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Biological Activity

Compounds similar to "2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(2-methoxyphenyl)acetamide" have been synthesized through innovative chemical processes. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties, highlights the synthetic versatility and potential therapeutic applications of these compounds. These molecules inhibit cyclooxygenase (COX) enzymes, showing significant COX-2 selectivity, analgesic, and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Potential

Research on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has demonstrated potent anticancer activity against various human cancer cell lines. These compounds were synthesized and evaluated for their efficacy in inhibiting cancer cell growth, with some derivatives showing activity comparable to doxorubicin, a widely used chemotherapy drug. This suggests their potential role in developing new anticancer therapies (Hafez & El-Gazzar, 2017).

Antimicrobial and Antioxidant Activities

The exploration of triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones has also revealed promising antimicrobial activities. Some derivatives synthesized from these compounds have shown to exhibit mild antimicrobial activities, providing a foundation for further investigation into their potential as antimicrobial agents. Additionally, their structure-activity relationships offer insights into designing more effective antimicrobial compounds (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).

Safety And Hazards

The safety and hazards associated with 1,2,4-triazoles and thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines depend on their specific chemical structures and biological activities .

Future Directions

The future research directions in the field of 1,2,4-triazoles and thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines include the development of new synthetic methodologies, the discovery of new drug candidates, and further exploration of their biological activities .

properties

IUPAC Name

2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S2/c1-29-16-7-3-2-6-14(16)22-17(27)12-32-21-24-23-20-25(11-13-5-4-9-30-13)19(28)18-15(26(20)21)8-10-31-18/h2-10H,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQUGCXOPYKMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(2-methoxyphenyl)acetamide

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